3-Methoxypropylgluconamide
Overview
Description
3-Methoxypropylgluconamide is a non-ionic surfactant known for its excellent emulsifying, dispersing, and lubricating properties. It is derived from gluconic acid and methoxypropylamine, making it a versatile compound in various applications, particularly in the cosmetics and personal care industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxypropylgluconamide typically involves the reaction of gluconic acid with methoxypropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Gluconic Acid+Methoxypropylamine→this compound+Water
The reaction is usually conducted in an aqueous medium at a temperature range of 50-70°C. The pH of the reaction mixture is maintained between 6 and 8 to optimize the yield .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed into the system. The reaction conditions are closely monitored to ensure consistent product quality. The final product is then purified through filtration and drying processes to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Methoxypropylgluconamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are employed under mild conditions.
Major Products
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxypropylgluconamide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media as a stabilizing agent.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the formulation of personal care products, such as shampoos and conditioners, due to its emulsifying properties
Mechanism of Action
The mechanism of action of 3-Methoxypropylgluconamide involves its interaction with lipid bilayers and proteins. It stabilizes emulsions by reducing the surface tension between different phases. The compound’s hydrophilic and hydrophobic regions allow it to interact with both water and oil phases, making it an effective emulsifier. Molecular targets include lipid membranes and protein structures, where it helps maintain stability and functionality .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Methoxypropyl)-D-gluconamide
- 3-Methoxypropylamine
- Gluconic Acid Derivatives
Uniqueness
3-Methoxypropylgluconamide stands out due to its unique combination of hydrophilic and hydrophobic properties, making it an excellent emulsifier and stabilizer. Compared to other gluconic acid derivatives, it offers superior solubility and stability in various formulations .
Properties
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-(3-methoxypropyl)hexanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO7/c1-18-4-2-3-11-10(17)9(16)8(15)7(14)6(13)5-12/h6-9,12-16H,2-5H2,1H3,(H,11,17)/t6-,7-,8+,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGYCAMGTSQFGJ-LURQLKTLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(C(C(C(CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90155078 | |
Record name | 3-Methoxypropylgluconamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90155078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126094-21-1 | |
Record name | N-(3-Methoxypropyl)-D-gluconamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126094-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxypropylgluconamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126094211 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methoxypropylgluconamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90155078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHOXYPROPYLGLUCONAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GON1S528TS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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